molecular formula C9H19BrO2 B13646210 1-Bromo-2-((2-methoxyethoxy)methyl)pentane

1-Bromo-2-((2-methoxyethoxy)methyl)pentane

Katalognummer: B13646210
Molekulargewicht: 239.15 g/mol
InChI-Schlüssel: PIWVUVDMUMGBBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-((2-methoxyethoxy)methyl)pentane is an organic compound with the molecular formula C9H19BrO2. It is a colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-((2-methoxyethoxy)methyl)pentane can be synthesized through the reaction of 1-bromo-2-pentanol with 2-methoxyethanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

C5H11BrO+C3H8O2C9H19BrO2\text{C5H11BrO} + \text{C3H8O2} \rightarrow \text{C9H19BrO2} C5H11BrO+C3H8O2→C9H19BrO2

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as distillation or recrystallization to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-((2-methoxyethoxy)methyl)pentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: The major products include alcohols, nitriles, and amines.

    Elimination Reactions: The major products are alkenes.

    Oxidation and Reduction: The products vary depending on the specific conditions but can include alcohols, aldehydes, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-((2-methoxyethoxy)methyl)pentane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-((2-methoxyethoxy)methyl)pentane involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a shorter carbon chain.

    1-Bromo-2-methoxyethane: Lacks the additional ethoxy group.

    1-Bromo-2-methylpentane: Similar in structure but without the methoxyethoxy group.

Uniqueness

1-Bromo-2-((2-methoxyethoxy)methyl)pentane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications. The presence of both the bromine atom and the methoxyethoxy group allows for a wide range of chemical reactions and makes it a valuable compound in organic synthesis and industrial applications .

Eigenschaften

Molekularformel

C9H19BrO2

Molekulargewicht

239.15 g/mol

IUPAC-Name

1-bromo-2-(2-methoxyethoxymethyl)pentane

InChI

InChI=1S/C9H19BrO2/c1-3-4-9(7-10)8-12-6-5-11-2/h9H,3-8H2,1-2H3

InChI-Schlüssel

PIWVUVDMUMGBBC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COCCOC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.